



(S)-3-Methyl-2-oxopentanoic Acid: A Historical and Technical Overview

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Compound of Interest		
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(S)-3-Methyl-2-oxopentanoic acid, also known as α -keto- β -methylvaleric acid, is a crucial intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), Lisoleucine. Its discovery and history are intrinsically linked to the broader scientific endeavor to unravel the complexities of amino acid catabolism and the molecular basis of related metabolic disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and biochemical significance of (S)-3-methyl-2-oxopentanoic acid for researchers, scientists, and drug development professionals.

Historical Perspective: Elucidating the Isoleucine Catabolic Pathway

The journey to understanding (S)-3-methyl-2-oxopentanoic acid began not with its isolation, but with the study of isoleucine metabolism. Early to mid-20th-century research focused on the nutritional requirements and breakdown products of essential amino acids. While the exact seminal publication pinpointing the initial identification of (S)-3-methyl-2-oxopentanoic acid is not definitively cited in a singular, landmark paper, its existence was inferred and later confirmed through the characterization of the enzymatic steps in isoleucine degradation.

A pivotal moment in this history was the identification of Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder. In 1954, Menkes et al. first described a neurodegenerative disorder in infants whose urine had a characteristic maple syrup odor. Subsequent research by Dancis and others in the late 1950s and early 1960s identified the



accumulating substances as the three BCAAs (leucine, isoleucine, and valine) and their corresponding α -keto acids. This pathological accumulation pointed to a deficiency in the enzyme complex responsible for their degradation: the branched-chain α -keto acid dehydrogenase (BCKDH) complex. The identification of (S)-3-methyl-2-oxopentanoic acid as the specific α -keto acid derived from isoleucine was a direct consequence of these investigations into MSUD.

The work of researchers like Alton Meister in the 1950s on the transamination of amino acids laid the groundwork for understanding the initial step of isoleucine catabolism, where L-isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for (S)-3-methyl-2-oxopentanoic acid is presented in the table below.

Property	Value
Chemical Formula	C6H10O3
Molecular Weight	130.14 g/mol
CAS Number	1460-34-0
Melting Point	42°C
Boiling Point	190.5 ± 9.0 °C at 760 mmHg
Density	1.1 ± 0.1 g/cm ³
рКа	
Solubility in Water	915.5 mg/mL
Appearance	White solid

Spectroscopic data for (S)-3-methyl-2-oxopentanoic acid can be found in various chemical databases.

Metabolic Significance and Signaling Pathways

Foundational & Exploratory





(S)-3-Methyl-2-oxopentanoic acid is a central molecule in the catabolism of L-isoleucine. This pathway is crucial for energy production, as the carbon skeleton of isoleucine is ultimately converted into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.

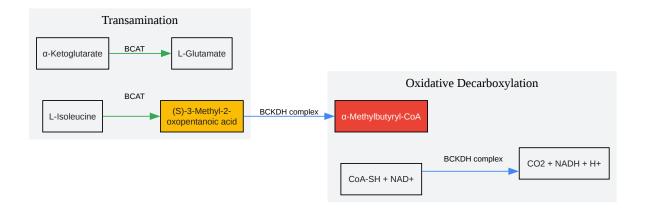
The formation and degradation of (S)-3-methyl-2-oxopentanoic acid involve two key enzymatic steps:

- Transamination of L-Isoleucine: This reversible reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT). In humans, there are two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) enzyme.[2] The mitochondrial isoform is predominant in most tissues except the brain. The reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoic acid and glutamate.
- Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large, multi-enzyme complex located in the inner mitochondrial membrane.[3] The BCKDH complex converts (S)-3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA, releasing carbon dioxide.

The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, primarily through the action of a specific kinase (BCKDK) and phosphatase (PPM1K).[4] A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective α-keto acids, including (S)-3-methyl-2-oxopentanoic acid, resulting in the pathophysiology of Maple Syrup Urine Disease.[4]

Below is a DOT script representation of the initial steps of the L-isoleucine catabolic pathway.





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Caption: Initial steps of L-isoleucine catabolism.

Experimental Protocols Synthesis of (S)-3-Methyl-2-oxopentanoic Acid

The synthesis of α -keto acids can be achieved through various methods, including the oxidative deamination of the corresponding amino acid. The following is a general protocol adapted from established methods for the synthesis of α -keto acids from amino acids.

Materials:

- L-Isoleucine
- L-amino acid oxidase (from Crotalus adamanteus venom)
- Catalase (from bovine liver)
- Sodium pyrophosphate buffer (pH 8.5)
- Hydrochloric acid (HCl)



- · Diethyl ether
- Anhydrous sodium sulfate
- Rotary evaporator
- Spectrophotometer

Procedure:

- Reaction Setup: In a reaction vessel, dissolve L-isoleucine in sodium pyrophosphate buffer.
- Enzymatic Reaction: Add L-amino acid oxidase and catalase to the solution. The L-amino
 acid oxidase will catalyze the oxidative deamination of L-isoleucine to (S)-3-methyl-2oxopentanoic acid, producing ammonia and hydrogen peroxide as byproducts. Catalase is
 added to decompose the hydrogen peroxide, preventing the oxidative decarboxylation of the
 product.
- Monitoring the Reaction: Monitor the progress of the reaction by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of a co-substrate or the formation of a product, depending on the specific assay used.
- Reaction Termination: Once the reaction is complete, terminate it by adding HCl to lower the pH and denature the enzymes.
- Extraction: Extract the (S)-3-methyl-2-oxopentanoic acid from the aqueous solution using diethyl ether. Repeat the extraction multiple times to ensure a good yield.
- Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the diethyl ether using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be further purified using techniques such as recrystallization or chromatography.

Note: This is a generalized protocol. The specific concentrations of reactants, enzyme units, and reaction times will need to be optimized for the desired scale and purity.



Quantification of (S)-3-Methyl-2-oxopentanoic Acid

The concentration of (S)-3-methyl-2-oxopentanoic acid in biological samples can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods often involve derivatization of the keto acid to enhance its detection.

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic data for the key enzymes involved in the metabolism of (S)-3-methyl-2-oxopentanoic acid.

Table 1: Kinetic Parameters of Rat Mitochondrial Branched-Chain Amino Acid Aminotransferase (BCAT2) with L-Isoleucine

Parameter	Value	Reference
Km for L-Isoleucine	1 mM	[5]

Note: Specific kinetic data for human BCAT2 with L-isoleucine is not readily available in the reviewed literature.

Table 2: Kinetic Parameters of the Branched-Chain α -Keto Acid Dehydrogenase (BCKDH) Complex

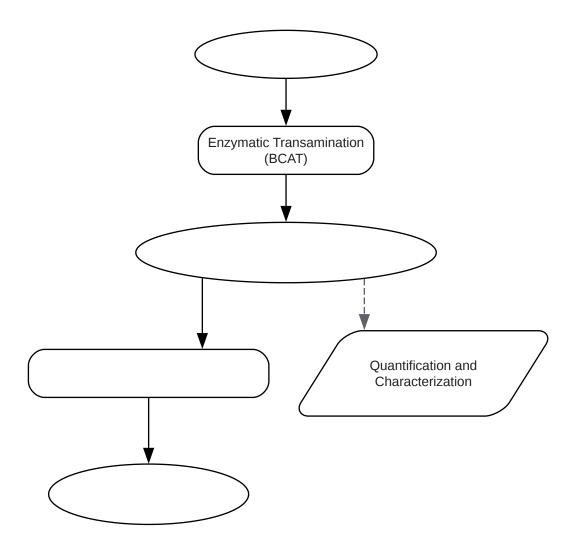
Substrate	Km	Reference
α-keto-β-methylvalerate	Data not consistently reported	

Note: While the BCKDH complex is known to act on (S)-3-methyl-2-oxopentanoic acid, specific and consistent Km and kcat values for the human enzyme are not well-documented in publicly available resources.

Logical Relationships and Experimental Workflows

The relationship between L-isoleucine, (S)-3-methyl-2-oxopentanoic acid, and the key enzymes can be visualized as a logical workflow.





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Caption: Logical workflow of (S)-3-methyl-2-oxopentanoic acid metabolism.

Conclusion

The discovery and characterization of (S)-3-methyl-2-oxopentanoic acid have been integral to our understanding of branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. While its initial identification was a gradual process tied to the elucidation of the isoleucine catabolic pathway, its importance as a key metabolic intermediate is now well-established. Further research, particularly in obtaining precise kinetic data for the human enzymes involved in its turnover, will be crucial for developing targeted therapeutic strategies for metabolic disorders. This technical guide provides a foundational resource for professionals in the fields of biochemistry, drug development, and metabolic research, summarizing the historical context, key data, and experimental considerations for this significant molecule.



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